molecular formula C11H20N4 B13522129 3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

Cat. No.: B13522129
M. Wt: 208.30 g/mol
InChI Key: MNJPALJKDPXUQO-UHFFFAOYSA-N
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Description

3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole: is a chemical compound with an intriguing structure. Let’s break it down:

    3-Isopropyl: This group consists of three carbon atoms, with two of them attached to a branched isopropyl (CH₃-CH(CH₃)₂) moiety.

    1-Methyl: Refers to a methyl group (CH₃) attached to one of the nitrogen atoms in the triazole ring.

    5-(pyrrolidin-3-ylmethyl): The triazole ring contains a pyrrolidinylmethyl group (a pyrrolidine ring with a methyl group attached).

Preparation Methods

The synthesis of this compound involves several steps, starting from readily available precursors. While I don’t have specific details on industrial production methods, here’s a general outline:

  • Synthesis of the Triazole Ring

    • Cyclization of an appropriate precursor (e.g., 3-isopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde) with a pyrrolidine derivative under suitable conditions.
    • Reaction conditions typically involve heating in a solvent (such as ethanol or acetonitrile) with a base (e.g., sodium hydroxide).
  • Functionalization

    • Introduction of the isopropyl group at the 3-position and the methyl group at the 1-position.
    • Reagents like alkyl halides (e.g., isopropyl bromide) are used.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential anticancer properties due to its cytotoxic activity against human breast cancer cells (MCF-7).

    Biological Studies: May interact with specific molecular targets involved in cell proliferation or apoptosis pathways.

Mechanism of Action

    Hypothetical Mechanism: Inhibition of key enzymes or receptors involved in cancer cell growth.

    Further Research Needed: Detailed studies required to elucidate the precise molecular pathways affected.

Comparison with Similar Compounds

    Unique Features: Highlight its distinct structure compared to other triazoles.

    Similar Compounds: Explore related compounds like other triazoles or pyrrolidine derivatives.

Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C11H20N4/c1-8(2)11-13-10(15(3)14-11)6-9-4-5-12-7-9/h8-9,12H,4-7H2,1-3H3

InChI Key

MNJPALJKDPXUQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=N1)CC2CCNC2)C

Origin of Product

United States

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